molecular formula C18H13BrN2O5 B12919720 Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]- CAS No. 808116-62-3

Glycine, N-[(1-bromo-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-

Cat. No.: B12919720
CAS No.: 808116-62-3
M. Wt: 417.2 g/mol
InChI Key: MOOCHEISIIMJAU-UHFFFAOYSA-N
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Description

2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a phenoxy group attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid typically involves multiple steps. One common method includes the reaction of 1-bromo-4-hydroxy-7-phenoxyisoquinoline with glycine under basic conditions. The reaction proceeds through the formation of an amide bond between the carboxyl group of glycine and the amino group of the isoquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of a de-brominated product

    Substitution: Formation of various substituted isoquinoline derivatives

Scientific Research Applications

2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, hydroxyl group, and phenoxy group in the isoquinoline ring system makes it a versatile compound for various applications.

Properties

CAS No.

808116-62-3

Molecular Formula

C18H13BrN2O5

Molecular Weight

417.2 g/mol

IUPAC Name

2-[(1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carbonyl)amino]acetic acid

InChI

InChI=1S/C18H13BrN2O5/c19-17-13-8-11(26-10-4-2-1-3-5-10)6-7-12(13)16(24)15(21-17)18(25)20-9-14(22)23/h1-8,24H,9H2,(H,20,25)(H,22,23)

InChI Key

MOOCHEISIIMJAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3Br)C(=O)NCC(=O)O)O

Origin of Product

United States

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